molecular formula C19H14N2O2 B7747322 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile

Cat. No.: B7747322
M. Wt: 302.3 g/mol
InChI Key: XWHUMXHQJAEERV-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile is an organic compound that belongs to the class of acetonitriles This compound is characterized by the presence of an indene-1,3-dione moiety and an ethylanilino group

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-2-12-7-3-6-10-15(12)21-16(11-20)17-18(22)13-8-4-5-9-14(13)19(17)23/h3-10,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHUMXHQJAEERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile typically involves the condensation of indene-1,3-dione with 2-ethylaniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-chloroanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-bromoanilino)acetonitrile

Uniqueness

The uniqueness of 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile lies in its specific functional groups and the resulting chemical properties. The presence of the ethylanilino group may impart distinct reactivity and biological activity compared to its analogs.

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